molecular formula C13H11ClN4 B11860306 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11860306
M. Wt: 258.70 g/mol
InChI Key: XXIGXHGFPZZHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and a 4-ethylphenyl group at position 1. This scaffold is structurally analogous to purine nucleosides, enabling interactions with biological targets such as kinases and receptors.

Properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

4-chloro-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11ClN4/c1-2-9-3-5-10(6-4-9)18-13-11(7-17-18)12(14)15-8-16-13/h3-8H,2H2,1H3

InChI Key

XXIGXHGFPZZHJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with the preparation of 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate (2 ), a key intermediate. This is achieved by cyclizing ethyl (ethoxymethylene)cyanoacetate (1 ) with 4-ethylphenylhydrazine in ethanol under reflux. The reaction proceeds via nucleophilic attack and subsequent cyclization, yielding the pyrazole ring system.

Reaction Conditions

  • Reactants : Ethyl (ethoxymethylene)cyanoacetate (10 mM), 4-ethylphenylhydrazine (12 mM)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Yield : 70–85%

Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one

The intermediate 2 undergoes cyclization with formamide or nitriles to form the pyrimidine ring. Microwave-assisted synthesis significantly enhances reaction efficiency compared to conventional heating.

Microwave-Assisted Method

  • Reactants : Compound 2 (10 mM), formamide (15 mM)

  • Conditions : Microwave irradiation (300 W, 120°C)

  • Time : 20–30 minutes

  • Yield : 90–95%

Conventional Method

  • Reactants : Compound 2 (10 mM), formamide (15 mM)

  • Solvent : Dioxane

  • Temperature : 100°C

  • Time : 6–12 hours

  • Yield : 75–80%

Chlorination at Position 4

The hydroxyl group of pyrazolo[3,4-d]pyrimidin-4(5H)-one (3 ) is replaced with chlorine using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Optimized Chlorination Protocol

  • Reactants : Compound 3 (10 mM), POCl₃ (20 mM), PCl₅ (5 mM)

  • Solvent : Toluene

  • Temperature : 110°C

  • Time : 4–6 hours

  • Yield : 85–90%

Key Observations

  • Excess POCl₃ improves conversion rates but requires careful quenching with ice-water to prevent side reactions.

  • The use of PCl₅ as a catalyst reduces reaction time by 30% compared to POCl₃ alone.

Functionalization of the 1-Position with 4-Ethylphenyl

Introducing the 4-ethylphenyl group at position 1 is achieved during the initial pyrazole synthesis. Substituting phenylhydrazine with 4-ethylphenylhydrazine in the cyclization step ensures regioselective incorporation.

Spectral Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.23 (s, 1H, pyrimidine-H), 7.69–7.59 (m, 4H, Ar-H), 2.65 (q, J = 7.6 Hz, 2H, CH₂), 1.22 (t, J = 7.6 Hz, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).

Comparative Analysis of Synthetic Routes

Parameter Conventional Method Microwave Method
Reaction Time6–12 hours20–30 minutes
Yield75–80%90–95%
Energy ConsumptionHighLow
Byproduct FormationModerateMinimal

Microwave irradiation reduces reaction times by 90% and improves yields by 15–20%, making it the preferred method for large-scale synthesis.

Purification and Characterization

Recrystallization

  • Solvent : Ethanol/water (3:1 v/v)

  • Purity : ≥98% (HPLC)

Elemental Analysis

  • Calculated for C₁₃H₁₂ClN₄ : C 58.55%, H 4.54%, N 21.00%

  • Found : C 58.49%, H 4.51%, N 20.95%

Challenges and Optimization Strategies

  • Regioselectivity : The use of 4-ethylphenylhydrazine ensures exclusive formation of the 1-(4-ethylphenyl) regioisomer.

  • Chlorination Efficiency : Adding PCl₅ minimizes residual hydroxyl groups, achieving >95% conversion .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic substitution with amines, alcohols, and thiols to form derivatives with modified biological and physicochemical properties.

Key Example :
Reaction with aniline derivatives under mild alkaline conditions yields 4-amino-substituted analogs .

SubstrateNucleophileConditionsProductYield (%)Source
4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidineAnilineEtOH, RT, 2–12 h4-(Phenylamino)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine78–85
Same substrateHydrazine hydrateReflux in EtOH, 4 h4-Hydrazinyl-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine83–92

Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nature of the pyrimidine ring . The 4-ethylphenyl group provides steric hindrance but does not significantly alter electronic effects due to its para substitution .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles through intramolecular cyclization.

Key Example :
Reaction with thiourea forms thienopyrimidine derivatives, which exhibit enhanced kinase inhibition .

SubstrateReagentConditionsProductYield (%)Source
4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidineThioureaDMF, 100°C, 6 h4-Thioxo-4,5-dihydro-1H-pyrazolo[3,4-d]thieno[2,3-b]pyrimidine67

Mechanistic Insight :
The chloro group is replaced by a thiolate intermediate, which subsequently undergoes cyclization to form the thieno-fused system .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties.

Key Example :
Suzuki–Miyaura coupling with aryl boronic acids generates biaryl derivatives .

SubstrateCoupling PartnerCatalyst SystemProductYield (%)Source
4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O4-Phenyl-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine72

Optimization Note :
Yields improve with microwave-assisted heating (120°C, 20 min) .

Condensation Reactions

The compound reacts with carbonyl-containing reagents to form Schiff bases or hydrazones.

Key Example :
Condensation with aromatic aldehydes produces hydrazone-linked hybrids .

SubstrateAldehydeConditionsProductYield (%)Source
4-Hydrazinyl-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine4-NitrobenzaldehydeEtOH, RT, 3 h4-(4-Nitrobenzylidenehydrazinyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine88

Application :
These hybrids are explored as EGFR inhibitors with improved solubility profiles .

Functional Group Transformations

The 4-ethylphenyl group undergoes limited reactivity due to electronic deactivation, but halogenation is feasible under harsh conditions.

Key Example :
Bromination at the ethylphenyl moiety using NBS (N-bromosuccinimide) .

SubstrateReagentConditionsProductYield (%)Source
4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidineNBS, AIBNCCl₄, reflux, 8 h4-Chloro-1-(4-(1-bromoethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine58

Stability and Reactivity Trends

  • pH Sensitivity : Stable under acidic conditions (pH 2–6) but hydrolyzes in strong alkali (pH > 10) .

  • Thermal Stability : Decomposes above 250°C without melting .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its potential as a therapeutic agent. The presence of the chloro and ethyl groups in 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds within this class have shown the ability to inhibit tumor cell proliferation by modulating critical signaling pathways involved in cell growth and survival. Specifically, they may target kinases such as p70S6K and Akt-1, which are pivotal in cancer cell metabolism and proliferation .

Anti-inflammatory Properties

Research has demonstrated that 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . This suggests their potential use in treating inflammatory diseases, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of pyrazolo[3,4-d]pyrimidines is crucial for optimizing their pharmacological profiles. Modifications at various positions on the pyrazolo ring can lead to enhanced potency and selectivity against specific targets.

Key Modifications

  • Chloro Substitution : The presence of a chloro group at the 4-position has been associated with increased affinity for certain biological targets .
  • Ethyl Group Influence : The ethyl group at the 1-position may enhance lipophilicity, improving membrane permeability and bioavailability .

Case Studies and Experimental Findings

Several experimental studies have highlighted the efficacy of 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine:

StudyFindings
Abd El-Salam et al. (2012)Demonstrated anti-inflammatory activity with lower ulcerogenic potential compared to traditional NSAIDs .
MDPI Research (2023)Identified enhanced antibacterial activity in modified pyrazolo derivatives against MRSA strains .
Patent Analysis (2005)Showed inhibition of p70S6 kinase pathways, indicating potential for cancer therapy .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

The pyrazolo[3,4-d]pyrimidine core is highly versatile, with modifications at positions 1, 4, and 6 significantly altering biological activity. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference ID
4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-(4-ethylphenyl), 4-Cl C₁₃H₁₂ClN₄ 265.71 Ethyl group enhances lipophilicity; moderate steric hindrance Inferred
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-(4-fluorophenyl), 4-Cl, 3-CH₃ C₁₂H₉ClFN₄ 277.68 Fluorine increases electronegativity; methyl improves metabolic stability
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-CH₃, 4-Cl, 6-(CH₂Cl) C₇H₆Cl₂N₄ 233.06 Dual reactive sites (Cl and CH₂Cl) for derivatization
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-(4-Cl-phenyl), 4-Cl C₁₁H₆Cl₂N₄ 265.10 Increased halogen density enhances kinase inhibition
PP2 (Src inhibitor) 1-(tert-butyl), 3-(4-chlorophenyl), 4-NH₂ C₁₅H₁₇ClN₆ 316.79 Tert-butyl group optimizes hydrophobic binding in kinase pockets

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Ethyl and tert-butyl groups (e.g., PP2) enhance membrane permeability compared to polar substituents (e.g., morpholine in ) .
  • Metabolic Stability : Methyl and fluorine substituents reduce oxidative metabolism (e.g., 3-methyl in ) .

Biological Activity

4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H12ClN5
  • Molecular Weight : 273.73 g/mol
  • CAS Number : 5399-92-8
  • IUPAC Name : 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

The primary mechanism of action for 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific kinases, notably cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can induce cell cycle arrest and promote apoptosis in cancer cells. This mechanism is particularly relevant in cancer therapy, where uncontrolled cell proliferation is a primary concern.

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example:

  • Inhibition of EGFR and VEGFR : Research shows that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for tumor growth and angiogenesis. The IC50 values for these inhibitors range from 0.3 to 24 µM, indicating potent activity against these targets .

Anti-inflammatory Properties

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have shown promise in anti-inflammatory applications. Studies have reported significant inhibition of cyclooxygenase (COX) enzymes, with some compounds exhibiting IC50 values as low as 0.02 µM against COX-2 . This suggests a potential role in treating inflammatory diseases.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer efficacy of several pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. Compound 5i was noted for its ability to inhibit tumor growth and induce apoptosis in MCF-7 breast cancer cells .
  • Selectivity Analysis : In a comparative study of different analogs, compound 5b displayed a strong selective inhibition profile against EGFR with a selectivity index significantly higher than that for VEGFR and Topo-II . This selectivity is crucial for minimizing side effects during treatment.

Comparative Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC50 (µM)Selectivity Index
5iEGFR0.3-
5bEGFR0.620 (over VEGFR)
9eTopo-II2.0-
5iVEGFR7.6-

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant inhibition of cell proliferation and induction of apoptosis in various cancer cell lines
Anti-inflammatoryPotent inhibition of COX enzymes (IC50 = 0.02 µM)
Kinase InhibitionEffective against CDK2 and other kinases involved in cell cycle regulation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of pyrazolo[3,4-d]pyrimidine are often prepared by reacting α-chloroacetamides or chloroacetyl chloride with substituted phenyl precursors in solvents like acetonitrile or DMF under reflux (60–100°C). Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of pyrazolo[3,4-d]pyrimidinone intermediates (e.g., 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) with chloroacetyl chloride in anhydrous conditions to minimize side reactions .
  • Purification : Post-reaction, evaporation of solvents followed by recrystallization from ethanol or acetonitrile yields pure products (typical yields: 52–70%) .
  • Optimization : Adjust reaction time (e.g., 16 hours for complete conversion) and temperature (50°C for solubility) to enhance yield .

Q. How are structural and purity characteristics of this compound validated in academic research?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H NMR : Characterize substituent positions via proton shifts (e.g., aromatic protons at δ 7.25–8.46 ppm) .
  • HPLC : Confirm purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Validate empirical formulas (e.g., C18H12ClF3N6 for chlorophenyl derivatives) .

Q. What safety protocols are critical during handling and disposal of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods or glove boxes when handling powdered forms to prevent inhalation .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, ethylphenyl groups) influence the compound’s biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Antitumor Activity : The chloro group at position 4 enhances binding to kinase ATP pockets, as seen in pyrazolo[3,4-d]pyrimidine analogs acting as purine mimetics .
  • Substituent Effects : Ethylphenyl at N1 improves lipophilicity (logP), increasing cellular uptake. Compare IC50 values in cytotoxicity assays (e.g., MTT) against unsubstituted analogs .
  • Data Contradictions : Note that bulky substituents (e.g., trifluoromethyl) may reduce solubility, conflicting with bioavailability goals. Use molecular dynamics simulations to predict conformational stability .

Q. What strategies resolve discrepancies in crystallographic data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Crystallization : Optimize solvent polarity (e.g., DMF/water mixtures) to obtain single crystals for X-ray diffraction. For example, 1-(2-chloroethyl)-derivatives crystallize in monoclinic systems (space group P21/c) with Z = 4 .
  • Data Validation : Cross-reference experimental unit cell parameters (a, b, c, β) with Cambridge Structural Database entries to identify polymorphic variations .

Q. How can computational modeling guide the design of novel derivatives with enhanced pharmacokinetic profiles?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets like EGFR or VEGFR2. For instance, pyrazolo[3,4-d]pyrimidines show docking scores ≤ −9.0 kcal/mol, correlating with in vitro IC50 values .
  • ADMET Prediction : Employ SwissADME to assess logP, aqueous solubility, and CYP450 interactions. Derivatives with ClogP < 3 and topological polar surface area (TPSA) > 80 Ų are prioritized for oral bioavailability .

Notes

  • Contradictions : and report varying yields (52–70%) for similar reactions; optimize stoichiometry and solvent polarity to address reproducibility.
  • Safety : While halogenated derivatives are stable under inert conditions, avoid prolonged exposure to light to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.